Phosphate d'ammonium et de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium ammonium phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and analyses.

Biology: Employed in biochemical assays and as a buffer component.

Medicine: Utilized in pharmaceutical formulations and diagnostic tests.

Industry: Applied in the production of fertilizers and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

Target of Action

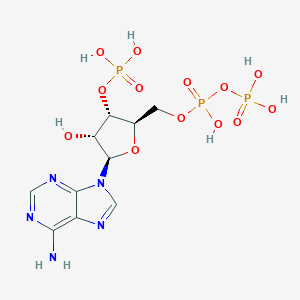

Sodium ammonium phosphate, also known as ammonium sodium phosphate, primarily targets the phosphorus and nitrogen metabolic pathways in organisms . It serves as a source of phosphorus and nitrogen, which are essential elements for various biological functions .

Mode of Action

The compound interacts with its targets by providing phosphorus and nitrogen, which are incorporated into various biochemical processes. For instance, phosphorus is a key component of ATP, DNA, and RNA, playing a crucial role in energy transfer, genetic information storage, and protein synthesis . Nitrogen, on the other hand, is a fundamental element in amino acids, proteins, and nucleic acids .

Biochemical Pathways

Sodium ammonium phosphate affects several biochemical pathways. In the phosphorus metabolic pathway, it contributes to the formation of ATP, nucleotides, and phospholipids . In the nitrogen metabolic pathway, it participates in the synthesis of amino acids and proteins .

Pharmacokinetics

As an inorganic compound, it is expected to be readily absorbed and distributed in the body due to its solubility in water . The metabolism involves the breakdown of the compound into its constituent ions, which are then utilized in various biochemical processes .

Result of Action

The action of sodium ammonium phosphate results in the provision of essential elements for various biological functions. This includes energy production, protein synthesis, genetic information storage and transfer, and cellular structure maintenance .

Action Environment

The action of sodium ammonium phosphate can be influenced by environmental factors such as pH and temperature . For instance, at high temperatures, it can lose its water of crystallization and decompose into other phosphates . Its solubility and hence, bioavailability, can also be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Sodium ammonium phosphate can serve as a source of nitrogen and phosphorous, which are essential elements for many biochemical reactions . It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .

Cellular Effects

The effects of sodium ammonium phosphate on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of type III sodium–phosphate cotransporters on the plasma membrane, triggering changes in cellular function .

Molecular Mechanism

At the molecular level, sodium ammonium phosphate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can interact with the sodium-phosphate cotransporters, influencing the transport of phosphate across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium ammonium phosphate can change over time. It has been observed that recently fixed ammonium is actively involved in nitrogen dynamics during a crop growth season .

Metabolic Pathways

Sodium ammonium phosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels. For example, it plays a role in the metabolism of inorganic phosphorus, acting as a weak acid .

Transport and Distribution

Sodium ammonium phosphate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation. For instance, it can modulate the activity of type III sodium–phosphate cotransporters on the plasma membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium ammonium phosphate can be synthesized through the reaction of ammonium phosphate with sodium chloride in an aqueous medium. The reaction typically occurs at temperatures ranging from -10°C to 40°C. The crystallization process helps in obtaining pure sodium ammonium phosphate .

Industrial Production Methods: In industrial settings, sodium ammonium phosphate is produced by reacting diammonium phosphate with sodium chloride. The reaction is carried out in water, and the resulting sodium ammonium phosphate is crystallized to enhance its purity. This method allows for the production of technical-grade sodium ammonium phosphate .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium ammonium phosphate undergoes various chemical reactions, including:

Decomposition: It decomposes upon heating to form ammonia and phosphoric acid.

Precipitation: It reacts with magnesium ions in an ammonia-ammonium chloride buffer to form magnesium ammonium phosphate.

Common Reagents and Conditions:

Ammonium Molybdate: In the presence of ammonium molybdate under acidic conditions, sodium ammonium phosphate forms molybdophosphoric acid.

Vanadium: When vanadium is present, it forms yellow vanadomolybdophosphoric acid.

Major Products:

Ammonia and Phosphoric Acid: Formed during decomposition.

Magnesium Ammonium Phosphate: Formed during precipitation reactions with magnesium ions.

Comparaison Avec Des Composés Similaires

Diammonium Phosphate: ( (\text{NH}_4)_2\text{HPO}_4 )

Monoammonium Phosphate: ( \text{NH}_4\text{H}_2\text{PO}_4 )

Sodium Phosphate: ( \text{Na}_3\text{PO}_4 )

Comparison:

Sodium ammonium phosphate: is unique due to its combination of sodium and ammonium ions, which provides distinct solubility and reactivity properties compared to other phosphates.

Diammonium phosphate: and are primarily used as fertilizers, providing nitrogen and phosphorus to plants.

Sodium phosphate: is commonly used in industrial and laboratory settings for its buffering capacity and as a reagent in various chemical processes .

Propriétés

IUPAC Name |

azanium;sodium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXQLKLUPGTTKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

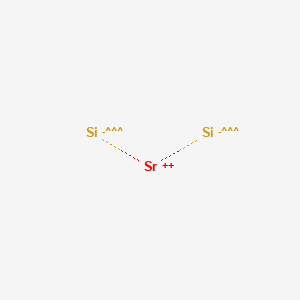

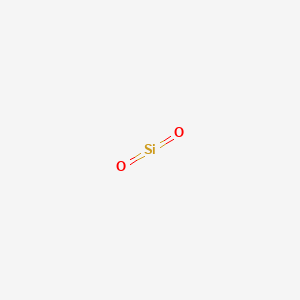

[NH4+].OP(=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NNaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889602 | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.008 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium ammonium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13011-54-6 | |

| Record name | Ammonium sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWP615T2VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium Ammonium Phosphate serves as a dual-purpose ingredient in microbial growth media. Primarily, it acts as a source of nitrogen, an essential nutrient for microbial growth and metabolism [, , , , ]. Additionally, it provides phosphate, which is crucial for energy transfer processes within the cell and as a component of nucleic acids and phospholipids [, , ].

A: Yes, optimizing the concentration of Sodium Ammonium Phosphate is crucial for maximizing PHA production in Pseudomonas oleovorans. Research indicates that using 5.7 g/L of Sodium Ammonium Phosphate, alongside 8.4 g/L glucose and a phosphate buffer (35.4 mM), led to the highest biomass yield (1.71 ± 0.04 g/L) in a minimal synthetic medium []. This optimized medium resulted in complete consumption of both carbon and nitrogen sources within 48 hours and a 1.7-fold higher biomass yield compared to conventional media.

ANone: Sodium Ammonium Phosphate, specifically the dibasic form commonly used in research, has the chemical formula NaNH₄HPO₄. Its molecular weight is 137.01 g/mol.

A: Yes, Sodium Ammonium Phosphate synthesized from purified phosphoric acid can be characterized using various analytical techniques. These include Fourier Transform Infrared Spectroscopy (FT-IR) to analyze its molecular structure and X-ray diffraction (XRD) to examine its crystallographic structure []. Additionally, Energy-dispersive X-ray spectroscopy (EDAX) helps determine the elemental composition, while complete chemical analysis verifies the purity and composition of the prepared salt.

A: The interaction of Sodium Ammonium Phosphate with Phytomonas malvaceara in culture media is complex and depends on various factors. While it can act as a nutrient source, certain sugars, when present alongside Sodium Ammonium Phosphate, can surprisingly inhibit the growth of this organism under specific conditions []. This inhibition seems to be influenced by the overall composition of the culture medium, the concentration of the sugar, and the sterilization method used.

A: Certainly. Sodium Ammonium Phosphate is a key component in selective media designed to isolate bacteria of the genus Acinetobacter [, ]. These media utilize ethanol as the sole carbon and energy source. In this specific scenario, Sodium Ammonium Phosphate is the only nitrogen source, creating a nutrient profile that favors the growth of Acinetobacter species while inhibiting others.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)